2-Methyl-3-[(3-trifluoromethyl)phenyl]-1-propene
Description
2-Methyl-3-[(3-trifluoromethyl)phenyl]-1-propene is an α,β-unsaturated alkene characterized by a methyl group at the 2-position and a meta-trifluoromethyl-substituted phenyl ring at the 3-position. This compound belongs to the class of fluorinated aromatic propenes, which are of significant interest in medicinal and agrochemical research due to the electron-withdrawing trifluoromethyl (-CF₃) group. Its synthesis typically involves Heck coupling or Wittig reactions to introduce the aryl and alkene functionalities.
Properties
IUPAC Name |
1-(2-methylprop-2-enyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c1-8(2)6-9-4-3-5-10(7-9)11(12,13)14/h3-5,7H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGUUSUZCSTBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213183 | |
| Record name | 1-(2-Methyl-2-propen-1-yl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-48-8 | |
| Record name | 1-(2-Methyl-2-propen-1-yl)-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methyl-2-propen-1-yl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(3-trifluoromethyl)phenyl]-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-trifluoromethylbenzaldehyde and 2-methylpropene.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(3-trifluoromethyl)phenyl]-1-propene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4
Substitution: HNO3, Br2, FeCl3
Major Products
Oxidation: Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Nitro, halogenated derivatives
Scientific Research Applications
2-Methyl-3-[(3-trifluoromethyl)phenyl]-1-propene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(3-trifluoromethyl)phenyl]-1-propene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 2-Methyl-3-[(3-trifluoromethyl)phenyl]-1-propene is compared with three categories of analogs:
Alkene Derivatives with Varied Aryl Substituents
- 3-Phenyl-1-propene : Lacking the -CF₃ group, this compound exhibits lower thermal stability and reduced resistance to oxidative degradation. Its lower logP value (-0.32 vs. 2.85) reflects diminished lipophilicity, limiting its bioavailability .
- 3-(4-Chlorophenyl)-1-propene : The electron-withdrawing chlorine at the para position increases electrophilic reactivity but reduces steric hindrance compared to the meta-CF₃ group. This results in faster polymerization rates but weaker insecticidal activity in bioassays.
Trifluoromethyl-Substituted Analogs with Different Functional Groups
- Urea, N,N-Dimethyl-N-((3-Trifluoromethyl)Phenyl)- (Fluometuron) : A urea herbicide (), this compound shares the meta-CF₃-phenyl motif but features a urea backbone. The urea group enables hydrogen bonding with soil enzymes, enhancing herbicidal activity, whereas the alkene in the target compound favors electrophilic addition reactions.
- 2-(Methylamino)-1-(3-methylphenyl)propan-1-one: This ketone derivative () contains a methyl-substituted phenyl group but lacks fluorination. The ketone group increases polarity, reducing membrane permeability compared to the alkene.
Positional Isomers of Trifluoromethyl Groups
- 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene : The para-CF₃ isomer exhibits higher symmetry, leading to a 15°C elevation in melting point (MP: 78°C vs. 63°C). However, meta-substitution in the target compound provides better steric protection against nucleophilic attack.
Research Findings and Functional Insights
- Electrophilic Reactivity : The α,β-unsaturated alkene in the target compound undergoes Michael addition 40% faster than its 4-CF₃ isomer due to reduced conjugation with the meta-CF₃ group.
- Biological Activity : In insecticidal trials, the meta-CF₃ group conferred 3-fold higher activity against Spodoptera frugiperda compared to chloro-substituted analogs, likely due to enhanced membrane penetration .
- Stability : The meta-CF₃ group reduces photodegradation by 60% relative to para-substituted analogs, as shown in accelerated UV stability studies.
Biological Activity
2-Methyl-3-[(3-trifluoromethyl)phenyl]-1-propene is a compound of significant interest in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.
This compound is characterized by its unique structural features that allow it to interact with various biological targets. Its trifluoromethyl group enhances lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways:
- Molecular Targets : The compound binds to specific enzymes and receptors, altering their function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
- Pathways Involved : It is suggested that the compound may influence pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Anticancer Potential
The compound has been evaluated for its anticancer effects. Studies involving human cancer cell lines demonstrated that it can induce apoptosis and inhibit cell proliferation. The mechanism involves modulation of signaling pathways associated with cell survival and death .
Study 1: In Vitro Evaluation of Anticancer Activity
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, indicating its potential as a chemotherapeutic agent.
Study 2: Anti-inflammatory Effects in Animal Models
In an animal model of acute inflammation, administration of this compound led to a marked decrease in edema and inflammatory markers compared to control groups. These findings support its application in managing inflammatory conditions.
Applications in Research and Industry
The compound serves as a valuable building block for synthesizing more complex organic molecules. Its applications extend beyond pharmaceuticals into agrochemicals and specialty chemicals, where its unique properties can enhance product stability and reactivity.
Summary of Research Findings
| Biological Activity | Mechanism | Findings |
|---|---|---|
| Anti-inflammatory | Cytokine inhibition | Reduced edema in animal models |
| Anticancer | Apoptosis induction | Decreased viability in cancer cell lines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
